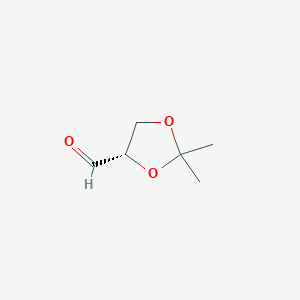

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

描述

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS: 22323-80-4) is a chiral aldehyde derivative of 1,3-dioxolane, characterized by its (S)-stereocenter at the C4 position. It is structurally derived from glyceraldehyde acetonide, where the aldehyde group is protected within a dioxolane ring. This compound is widely used as a chiral synthon in asymmetric synthesis, particularly in the stereoselective construction of natural products, pharmaceuticals, and complex organic molecules . Its molecular formula is C₆H₁₀O₃ (molecular weight: 130.14 g/mol), and it is commercially available as a 50% solution in chlorocyclohexane . Key applications include its role in Barbier and Grignard reactions, as well as in multicomponent syntheses of heterocycles and lactones .

属性

IUPAC Name |

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPYVWACGYQDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238241 | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22323-80-4 | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of acetone with glyceraldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the chiral center of the glyceraldehyde.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products:

Oxidation: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid.

Reduction: 2,2-Dimethyl-1,3-dioxolane-4-methanol.

Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde serves as a crucial building block in organic synthesis. It is particularly used for:

- Synthesis of Chiral Intermediates: The compound's chirality is exploited to create enantiomerically pure compounds essential in pharmaceuticals.

- Reactions Involving Aldehydes: It participates in various organic reactions such as Henry condensation reactions and aldol-type condensations .

Pharmaceutical Development

The compound is instrumental in synthesizing biologically active molecules:

- Drug Precursor: Its aldehyde functional group allows it to act as a precursor for drugs requiring specific stereochemical configurations .

- Synthesis of Chiral Aziridines: It has been utilized in producing highly functionalized chiral aziridines, which are valuable in drug development .

Industrial Applications

In industrial settings, this compound finds applications in:

- Production of Fine Chemicals: The compound is used to manufacture specialty materials and fine chemicals due to its versatile reactivity.

- Development of Bio-based Solvents: A case study highlighted its potential as a component in bio-based solvents, showcasing its role in sustainable chemistry .

Case Study 1: Diastereoselective C-Alkylation

A study investigated the use of this compound as a substrate for diastereoselective C-alkylation reactions. The results indicated that this compound could produce high yields with significant diastereomeric excess when combined with specific reagents like triethylborane .

Case Study 2: Development of Bio-based Solvents

Research highlighted the challenges and methodologies for developing bio-based solvents using derivatives of this compound. The study emphasized the importance of evaluating solubility parameters and toxicity to ensure functional proficiency in green chemistry applications .

作用机制

The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, influencing the formation of specific products.

相似化合物的比较

Comparison with Similar Compounds

Below is a systematic comparison of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with structurally or functionally related compounds, focusing on stereochemistry, reactivity, and applications.

Enantiomeric Pair: (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

- CAS : 5736-03-8 (R-enantiomer) .

- Stereochemical Impact : The R-enantiomer is frequently employed in total syntheses (e.g., of (4S,5S)-4-hydroxy-γ-decalactone ), where its configuration dictates the stereochemical outcome of downstream products.

- Reactivity : Both enantiomers undergo similar aldehyde-based reactions (e.g., nucleophilic additions), but their stereochemistry leads to enantiomeric products.

- Commercial Availability : The R-enantiomer is priced higher ($50/g for 1g) compared to the S-enantiomer (¥51.00/5g ≈ $7.14/g), reflecting differences in synthetic accessibility or demand .

Derivatives with Modified Functional Groups

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile

Potassium (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Substituted Dioxolanes

(4S,5S)-5-(2-((4-Methoxybenzyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol CAS: 22323-82-6 . Key Differences: Replaces the aldehyde with a hydroxymethyl group; less electrophilic but useful in protecting-group strategies.

Data Tables

Table 1: Physical and Commercial Properties of Key Compounds

Research Findings

Stereochemical Utility : The S-enantiomer was critical in the total synthesis of (4S,5S)-4-hydroxy-γ-decalactone, achieving 31% overall yield via Barbier and Grignard reactions .

Price Disparity : The R-enantiomer’s higher cost likely reflects its lower natural abundance and the need for enantioselective synthetic protocols .

Derivative Performance : Substituted dioxolanes (e.g., methoxybenzyl derivatives) show enhanced regioselectivity in multicomponent reactions, as demonstrated in the synthesis of L-783,277 .

Structural Stability : X-ray data confirm the rigidity of the dioxolane ring in derivatives, enabling predictable stereochemical outcomes .

生物活性

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in medicinal chemistry.

Chemical Structure and Synthesis

This compound has a molecular formula of C6H10O3. The compound features a dioxolane ring structure that is significant in various organic synthesis applications. The synthesis typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions, yielding high enantiomeric purity and good yields .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In a study evaluating various 1,3-dioxolanes, including this compound, it was found that:

- Antibacterial Activity : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for effective strains .

- Antifungal Activity : It also showed promising antifungal effects against Candida albicans, with reported MIC values indicating effective inhibition at concentrations as low as 312.5 µg/mL .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other dioxolane derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of dioxolane derivatives:

- Study on Antibacterial Efficacy :

- Antifungal Screening :

Table 1: Biological Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Enterococcus faecalis | 625 |

| Candida albicans | 312.5 |

| Pseudomonas aeruginosa | Not Effective |

| Escherichia coli | Not Effective |

常见问题

Q. What are the common synthetic routes for preparing (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde?

Methodological Answer: The compound is synthesized via oxidation of protected sugar derivatives. A key method involves the oxidation of 1,2:5,6-di-O-isopropylidene-D-mannitol using sodium periodate (NaIO₄) in dichloromethane (DCM) with saturated sodium bicarbonate, yielding the aldehyde after 4 hours at 24°C . Alternatively, DMSO and N,N-diisopropylethylamine (DIPEA) in DCM at -10°C can oxidize alcohol precursors (e.g., ((4R,5S)-5-(2-((4-methoxybenzyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol) to the aldehyde, achieving high regioselectivity .

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Periodate Oxidation | NaIO₄, DCM, NaHCO₃, 24°C, 4 h | ~90%* | |

| DMSO/DIPEA Oxidation | DMSO, DIPEA, DCM, -10°C, 10 min | 1.02 mmol scale | |

| Note: Yield not explicitly reported in ; inferred from reaction scale. |

Q. How is the stereochemical configuration confirmed experimentally?

Methodological Answer: The (S)-configuration is validated using chiral derivatization coupled with NMR or X-ray crystallography. For example, in , the enantiomeric purity of the related (R)-isomer was confirmed via chiral HPLC. For the (S)-form, circular dichroism (CD) spectroscopy or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can differentiate enantiomers. Single-crystal X-ray analysis of derivatives (e.g., Grignard adducts) provides unambiguous stereochemical assignments .

Q. What analytical techniques ensure purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.5 ppm) and dioxolane methyl groups (δ ~1.3–1.5 ppm) .

- Chromatography: GC-MS or LC-MS with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₆H₁₀O₃, [M+H]⁺ = 131.0708) .

- Purity Analysis: Karl Fischer titration quantifies residual moisture, critical for hygroscopic samples .

Advanced Research Questions

Q. How is this compound utilized as a chiral building block in natural product synthesis?

Methodological Answer: The aldehyde’s stereocenter directs stereoselective nucleophilic additions. For instance:

- In the synthesis of (4S,5S)-4-hydroxy-γ-decalactone, the (S)-aldehyde undergoes Barbier reaction with propargyl bromide, followed by lactonization (31% overall yield) .

- In eicosanoid synthesis, it serves as a chiral pool precursor for C–C bond formations via Grignard or Reformatsky reactions .

Key Insight: The dioxolane ring stabilizes intermediates, enabling multi-step transformations without racemization .

Q. What strategies optimize stereoselective synthesis of derivatives?

Methodological Answer:

- Chelation Control: Use Lewis acids (e.g., BF₃·Et₂O) to fix aldehyde conformation, enhancing diastereoselectivity in Grignard additions (e.g., 65–80% yield for propargyl adducts) .

- Solvent Effects: Polar aprotic solvents (THF) favor anti-Felkin selectivity, while non-polar solvents (toluene) promote syn-addition .

- Catalytic Asymmetric Methods: Chiral oxazaborolidines catalyze enantioselective allylations (not directly evidenced but inferred from analogous systems).

Q. How do reaction conditions influence regioselectivity in nucleophilic additions?

Methodological Answer:

- Temperature: Low temperatures (-78°C) favor kinetic control, minimizing side reactions (e.g., ’s n-BuLi-mediated benzaldehyde coupling).

- Nucleophile Strength: Hard nucleophiles (organomagnesium) attack the aldehyde carbonyl directly, while soft nucleophiles (enolates) may conjugate with the dioxolane oxygen .

- Protecting Groups: Bulky groups (tert-butyldimethylsilyl) on adjacent hydroxyls sterically hinder undesired pathways, improving regioselectivity .

Q. Table 2: Selectivity in Nucleophilic Additions

| Nucleophile | Conditions | Major Product | Selectivity Driver | Reference |

|---|---|---|---|---|

| Propargyl MgBr | THF, 0°C, 2 h | (4S,5R)-propargyl alcohol | Chelation control | |

| Allyl Li | DCM, -78°C, BF₃·Et₂O | anti-Felkin adduct | Lewis acid mediation |

Contradictions and Resolutions

- Oxidation Methods: uses DMSO/DIPEA, while employs NaIO₄. DMSO/DIPEA is milder and avoids over-oxidation, making it preferable for acid-sensitive substrates. NaIO₄ is cost-effective but requires rigorous pH control .

- Stereochemical Assignments: reports (R)-isomer synthesis, but configurations in other studies (e.g., ) depend on starting material chirality. Cross-validation via CD or Mosher ester analysis is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。